(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring and an oxoisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-oxoisobenzofuran with a thioxothiazolidin derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxothiazolidin derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, sodium hydroxide, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thioxothiazolidin ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar thiazolidin ring structure and are known for their antidiabetic properties.
Isoindolinones: Compounds with an isoindolinone moiety, similar to the oxoisobenzofuran group in the title compound, are studied for their potential therapeutic effects.
Uniqueness
What sets (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid apart is its combination of both the thioxothiazolidin and oxoisobenzofuran structures This unique arrangement provides distinct chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(3-oxo-2-benzofuran-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5S2/c15-8(16)5-14-11(17)10(21-13(14)20)9-6-3-1-2-4-7(6)12(18)19-9/h1-4H,5H2,(H,15,16)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZQKFHMGHQECY-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC(=O)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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